molecular formula C11H20N2O B2418751 1-Allyl-3-cycloheptylurea CAS No. 1909162-16-8

1-Allyl-3-cycloheptylurea

Cat. No.: B2418751
CAS No.: 1909162-16-8
M. Wt: 196.294
InChI Key: BEQCLSUOWMFYAJ-UHFFFAOYSA-N
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Description

1-Allyl-3-cycloheptylurea is a synthetic compound that belongs to the class of urea derivatives. It has the molecular formula C11H20N2O and a molecular weight of 196.294. This compound is characterized by the presence of an allyl group and a cycloheptyl group attached to a urea moiety.

Preparation Methods

The synthesis of 1-Allyl-3-cycloheptylurea typically involves the reaction of allyl isocyanate with cycloheptylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Allyl isocyanate+CycloheptylamineThis compound\text{Allyl isocyanate} + \text{Cycloheptylamine} \rightarrow \text{this compound} Allyl isocyanate+Cycloheptylamine→this compound

In industrial settings, the production of this compound may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. The reaction is typically conducted in a solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate .

Chemical Reactions Analysis

1-Allyl-3-cycloheptylurea undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding amine.

    Substitution: The urea moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted urea derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group typically yields an epoxide or an alcohol, while reduction of the urea moiety can produce an amine .

Scientific Research Applications

1-Allyl-3-cycloheptylurea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is evaluated for its efficacy and safety in preclinical studies.

    Industry: The compound is used in the development of new materials and chemical processes. .

Mechanism of Action

The mechanism of action of 1-Allyl-3-cycloheptylurea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

1-Allyl-3-cycloheptylurea can be compared with other urea derivatives, such as:

    1-Allyl-3-cyclohexylurea: Similar in structure but with a cyclohexyl group instead of a cycloheptyl group. This difference in ring size can affect the compound’s reactivity and biological activity.

    1-Allyl-3-phenylurea: Contains a phenyl group instead of a cycloheptyl group. The aromatic ring in this compound can lead to different chemical and biological properties.

    1-Allyl-3-methylurea: A simpler derivative with a methyl group. .

The uniqueness of this compound lies in its combination of an allyl group and a cycloheptyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-cycloheptyl-3-prop-2-enylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-2-9-12-11(14)13-10-7-5-3-4-6-8-10/h2,10H,1,3-9H2,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQCLSUOWMFYAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)NC1CCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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